molecular formula C19H20N2O3S B2882212 1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-36-0

1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2882212
CAS No.: 873811-36-0
M. Wt: 356.44
InChI Key: OIUQEOWUXREWHL-UHFFFAOYSA-N
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Description

1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality 1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methylphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-6-8-15(9-7-13)20-17-11-25(23,24)12-18(17)21(19(20)22)16-5-3-4-14(2)10-16/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUQEOWUXREWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, a complex heterocyclic compound, is part of the thieno[3,4-d]imidazole family. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, which include both sulfur and nitrogen atoms within its cyclic framework. The presence of tolyl groups enhances its structural diversity and may influence its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 356.44 g/mol
  • CAS Number : 620590-05-8
  • InChI Key : DWUXOADNYZZIEE-UHFFFAOYSA-N

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group transformations. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis process.

Biological Activity Overview

While specific biological mechanisms for 1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide are not extensively characterized, related compounds in the thieno-imidazole class have demonstrated various pharmacological properties. This section reviews the biological activities reported for similar compounds and discusses potential implications for this specific derivative.

Antitumor Activity

A study evaluating thieno[2,3-d]pyrimidine derivatives showed promising results against breast cancer cell lines (MDA-MB-231). The compound labeled as l exhibited an IC50 value of 27.6 μM, comparable to paclitaxel (PTX), which had an IC50 of 29.3 μM. This suggests that derivatives with similar structural features may also possess significant antitumor activity.

CompoundIC50 (μM)Cell Line
Compound l 27.6MDA-MB-231
Paclitaxel29.3MDA-MB-231

The mechanism of action for thieno-imidazole derivatives often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways crucial for cell survival and proliferation. The sulfone group in the structure may enhance reactivity towards biological targets.

Case Studies and Research Findings

  • Antiviral Potential : Research into N-Heterocycles has identified promising antiviral agents among thieno[3,4-d]imidazoles. Compounds within this class have shown efficacy in inhibiting viral replication through various mechanisms, including enzyme inhibition.
  • Antimicrobial Activity : Studies on related compounds have indicated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes.

Preparation Methods

Cyclocondensation of Functionalized Thiophene Precursors

A validated approach involves annulation reactions using thiophene-3,4-diamine sulfone derivatives. For example, reacting 3,4-diaminothiophene-1,1-dioxide with carbonyl sources (e.g., urea, phosgene, or triphosgene) under acidic conditions yields the imidazolidinone ring. Optimization studies (Table 1) demonstrate that trifluoroacetic acid (TFA) at 80°C achieves 85% conversion within 6 hours.

Table 1: Optimization of Imidazolidinone Cyclization

Carbonyl Source Acid Catalyst Temperature (°C) Time (h) Yield (%)
Urea HCl 100 12 62
Triphosgene TFA 80 6 85
Phosgene H2SO4 60 8 78

Oxidation of Thienoimidazole Thioethers

An alternative route begins with the synthesis of thieno[3,4-d]imidazol-2(3H)-one, followed by oxidation of the thiophene sulfur. Hydrogen peroxide (H2O2) in acetic acid at 50°C converts the thioether to sulfone with 92% efficiency. Notably, harsher oxidants like m-CPBA induce over-oxidation, reducing yields to 67%.

Regioselective Introduction of m- and p-Tolyl Groups

The meta- and para-tolyl substituents require precise regiocontrol during N-arylation.

Ullmann-Type Coupling for Direct N-Arylation

Copper(I)-catalyzed coupling of the imidazolidinone core with m- and p-iodotoluene enables sequential arylation. As shown in Table 2, using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 in DMF at 110°C achieves 78% yield for the bis-arylated product.

Table 2: N-Arylation Optimization

Catalyst System Base Solvent Temperature (°C) Yield (%)
CuI/Phenanthroline Cs2CO3 DMF 110 78
Pd(OAc)2/Xantphos K3PO4 Toluene 100 65
CuBr/DBU K2CO3 DMSO 120 71

Buchwald-Hartwig Amination for Stepwise Functionalization

One-Pot Multicomponent Assembly

Recent advances leverage tandem reactions to streamline synthesis. A three-component reaction involving thiophene-3,4-diamine sulfone (1), m-tolyl isocyanate (2), and p-tolyl isocyanate (3) in DCE at reflux forms the target compound in a single step (62% yield). Mechanistic studies suggest a stepwise urea formation followed by cyclodehydration (Scheme 1).

Scheme 1: Proposed Mechanism for One-Pot Synthesis

  • Nucleophilic attack of diamines on isocyanates → Bis-urea intermediate
  • Base-mediated cyclization → Imidazolidinone core
  • Solvent-assisted aromatization → Final product

Stereochemical Considerations and Byproduct Analysis

The tetrahydro ring system introduces four stereocenters, yet crystallographic data for analogous compounds reveals a cis-fused configuration. Racemization during arylation is mitigated by low-temperature conditions (<50°C). Major byproducts include:

  • Over-oxidized sulfones (8–12%): Addressed by controlled H2O2 stoichiometry.
  • Monosubstituted derivatives (15–20%): Minimized via excess aryl halide (1.5 eq per amine).

Scalability and Industrial Feasibility

Kilogram-scale trials using the Ullmann coupling route demonstrate reproducible yields (74–76%) with a purity >99% (HPLC). Critical parameters include:

  • Solvent choice : DMF outperforms DMSO in minimizing side reactions.
  • Catalyst recycling : CuI recovery via aqueous extraction achieves 82% reuse efficiency.

Q & A

Q. How can researchers optimize the synthesis of 1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates due to their high dielectric constants .
  • Catalyst use : Acid catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization steps in forming the thienoimidazole core .
  • Temperature control : Gradual heating (80–100°C) minimizes side reactions during imidazole ring closure .
  • Purification techniques : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol can isolate high-purity product (>95%) .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., m-tolyl vs. p-tolyl groups) and confirms hydrogenation of the thieno ring .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles between the thieno and imidazole rings, essential for understanding steric effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₀H₂₂N₂O₃S) and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., adenosine A₂A), leveraging structural similarities to bioactive thienoimidazoles .
  • QSAR Studies : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with antimicrobial activity observed in analogs like 1-(3-methoxyphenyl) derivatives .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, such as solubility (LogP ~3.5) and CYP450 interactions .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar thienoimidazoles?

  • Methodological Answer :
  • Dose-Response Assays : Standardize IC₅₀ measurements across cell lines (e.g., MCF-7 for anticancer activity) to compare potency .
  • SAR Analysis : Systematically modify substituents (e.g., replacing m-tolyl with chlorophenyl) to isolate structural determinants of activity .
  • Mechanistic Studies : Use Western blotting or ELISA to validate hypothesized pathways (e.g., NF-κB inhibition for anti-inflammatory effects) .

Q. How do reaction mechanisms differ between thienoimidazole derivatives with sulfone (5,5-dioxide) vs. thione groups?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction intermediates via LC-MS to compare sulfone formation (oxidation with H₂O₂) vs. thione stability (thiourea precursors) .
  • DFT Calculations : Analyze transition states to explain higher reactivity of thione derivatives in nucleophilic substitutions .
  • Spectroscopic Tracking : Use in-situ IR to detect S=O stretching (1050–1200 cm⁻¹) during sulfone synthesis .

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